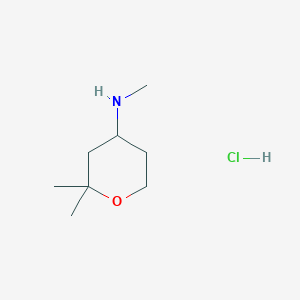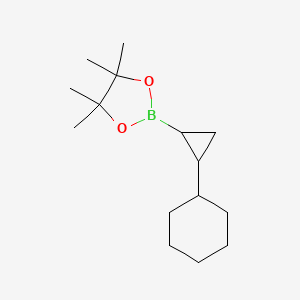
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is known for its unique structure, which includes a 1,3-dioxaindan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride typically involves the reaction of 1,3-dioxaindan-4-yl ethanone with an amine source under acidic conditions to form the amine hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride include:
- 1-(1,3-Dioxaindan-4-yl)ethan-1-one
- 1,3-Dioxanes
- 1,3-Dioxolanes
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H |
Clave InChI |
ZESOMJGBBDHUBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=CC=C1)OCO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


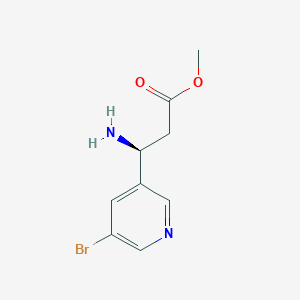
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)


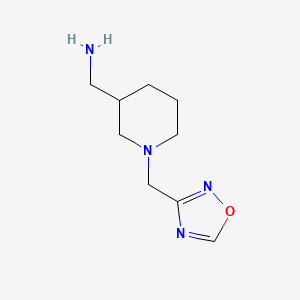

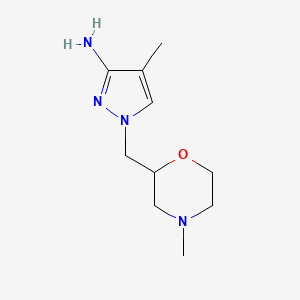


![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
